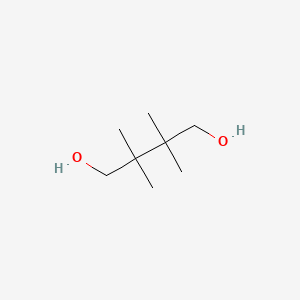
2,2,3,3-Tetramethylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone that is heavily substituted with methyl groups. This compound is known for its high degree of branching and compact structure, which influences its physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,2,3,3-tetramethylbutane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone using a continuous flow reactor. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,2,3,3-Tetramethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetramethylbutane-1,4-dione or corresponding carboxylic acids.
Reduction: Formation of 2,2,3,3-tetramethylbutane.
Substitution: Formation of halogenated derivatives such as 2,2,3,3-tetramethylbutane-1,4-dichloride.
科学研究应用
2,2,3,3-Tetramethylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2,3,3-Tetramethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical systems, the compound may interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar degree of branching but a different ring structure.
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without hydroxyl groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with a similar carbon skeleton.
Uniqueness
2,2,3,3-Tetramethylbutane-1,4-diol is unique due to its high degree of branching and the presence of two hydroxyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and makes it a valuable compound in various applications.
生物活性
2,2,3,3-Tetramethylbutane-1,4-diol (CAS Number: 10519-69-4) is a diol compound with a molecular formula of C8H18O2. It has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the compound's biological activity based on diverse research findings and case studies.
- Molecular Weight : 146.23 g/mol
- LogP : 1.0234
- Polar Surface Area (PSA) : 40.46 Ų
Biological Activity Overview
The biological activities of this compound include antibacterial properties and potential cytotoxic effects against various cell lines. Research indicates that this compound may interact with cellular mechanisms leading to growth inhibition in certain bacterial strains.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Research conducted by CymitQuimica demonstrated that this compound inhibits the growth of bacteria in vitro. The proposed mechanism involves binding to specific bacterial enzymes or membranes, disrupting their function and leading to cell death .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 75 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on human tumor cell lines. A comparative study assessed its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
The results indicate that the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells to some extent .
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The compound showed promising results with a notable reduction in bacterial colony counts after treatment.
- Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal highlighted the use of this compound in combination therapies for cancer treatment. The findings suggested that when used alongside traditional chemotherapeutics, it enhanced the overall cytotoxic effect against resistant cancer cells .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with cellular membranes and enzymes critical for microbial survival and cancer cell proliferation.
属性
CAS 编号 |
10519-69-4 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChI 键 |
UWHGIFFBLHNNEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















